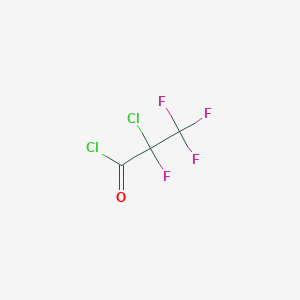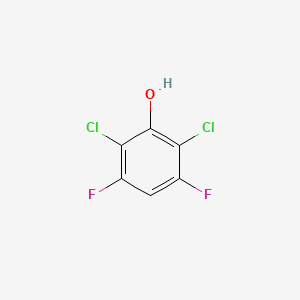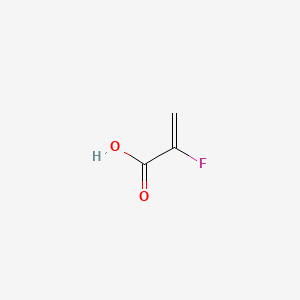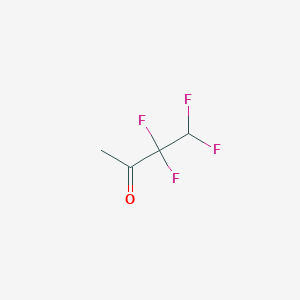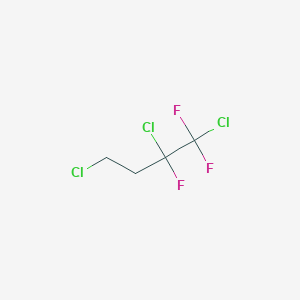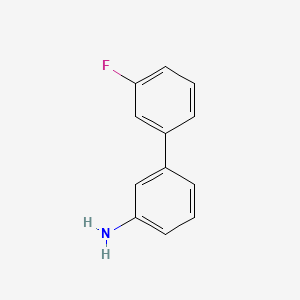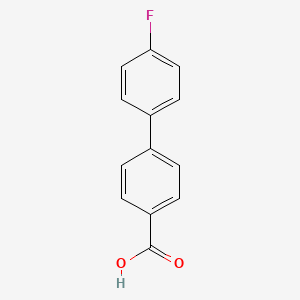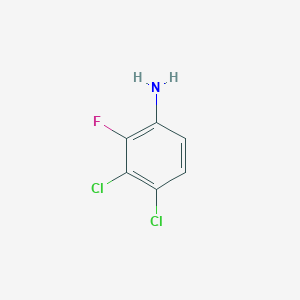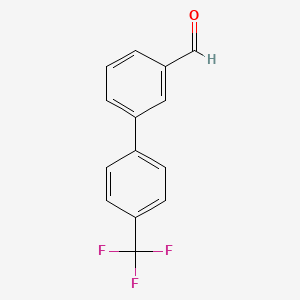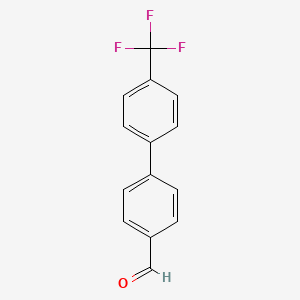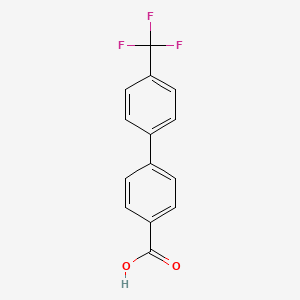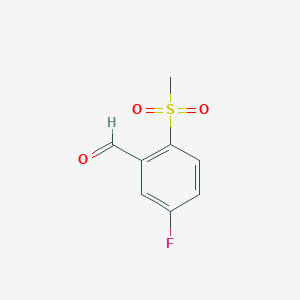![molecular formula C12H17FN2O2S B1304135 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane CAS No. 849924-88-5](/img/structure/B1304135.png)
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane is a chemical compound with the molecular formula C12H17FN2O2S and a molecular weight of 272.34 g/mol . It is characterized by the presence of a diazepane ring substituted with a fluorophenyl and a methylsulfonyl group. This compound is used primarily in research settings and has various applications in chemistry and biology.
Vorbereitungsmethoden
The synthesis of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane involves several steps. One common synthetic route includes the reaction of 2-fluoro-4-(methylsulfonyl)aniline with 1,4-diazepane under specific conditions . The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours to yield the desired product. Industrial production methods may involve similar steps but are scaled up and optimized for higher yields and purity.
Analyse Chemischer Reaktionen
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound is used in biochemical assays to study enzyme interactions and protein binding.
Medicine: Research into potential therapeutic applications, including its use as a precursor for drug development, is ongoing.
Wirkmechanismus
The mechanism of action of 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The fluorophenyl group enhances its binding affinity, while the methylsulfonyl group increases its solubility and stability . These interactions can modulate various biochemical pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane can be compared with similar compounds such as:
1-[2-Fluoro-4-(methylsulfonyl)phenyl]piperazine: This compound has a similar structure but with a piperazine ring instead of a diazepane ring. It exhibits different binding properties and reactivity.
1-[2-Fluoro-4-(methylsulfonyl)phenyl]pyrrolidine: This compound contains a pyrrolidine ring and shows distinct chemical behavior and applications.
The uniqueness of this compound lies in its specific ring structure and functional groups, which confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
1-(2-fluoro-4-methylsulfonylphenyl)-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2O2S/c1-18(16,17)10-3-4-12(11(13)9-10)15-7-2-5-14-6-8-15/h3-4,9,14H,2,5-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APBOURYCDZUNHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)N2CCCNCC2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70382628 |
Source


|
| Record name | 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849924-88-5 |
Source


|
| Record name | 1-[2-Fluoro-4-(methanesulfonyl)phenyl]-1,4-diazepane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70382628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[2-Fluoro-4-(methylsulfonyl)phenyl]-1,4-diazepane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

